molecular formula C14H9N5O2 B3272860 3-((5-Nitro-1H-indazol-3-yl)amino)benzonitrile CAS No. 574729-31-0

3-((5-Nitro-1H-indazol-3-yl)amino)benzonitrile

Cat. No. B3272860
CAS RN: 574729-31-0
M. Wt: 279.25 g/mol
InChI Key: IKQNEQPELALUAQ-UHFFFAOYSA-N
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Description

3-((5-Nitro-1H-indazol-3-yl)amino)benzonitrile, also known as NI-57, is a novel small molecule inhibitor that has been synthesized for scientific research purposes. This compound has been shown to have potential applications in cancer research due to its ability to inhibit the growth of cancer cells.

Scientific Research Applications

3-((5-Nitro-1H-indazol-3-yl)amino)benzonitrile has been shown to have potential applications in cancer research. It has been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to have synergistic effects when used in combination with other cancer drugs. This compound has also been studied for its potential use in the treatment of other diseases such as tuberculosis and malaria.

Mechanism of Action

3-((5-Nitro-1H-indazol-3-yl)amino)benzonitrile works by inhibiting the activity of a protein called Nek2, which is involved in cell division. By inhibiting Nek2, this compound prevents cancer cells from dividing and multiplying. This mechanism of action makes this compound a promising candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in vitro and in vivo. It does not affect normal cells and tissues, which makes it a promising candidate for cancer therapy. However, further studies are needed to determine its long-term effects on the body.

Advantages and Limitations for Lab Experiments

3-((5-Nitro-1H-indazol-3-yl)amino)benzonitrile has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to have high potency and selectivity for Nek2. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for research on 3-((5-Nitro-1H-indazol-3-yl)amino)benzonitrile. One direction is to study its potential use in combination with other cancer drugs. Another direction is to investigate its effects on other proteins and pathways involved in cancer cell growth. Additionally, further studies are needed to determine its long-term effects on the body and its potential use in the treatment of other diseases.

properties

IUPAC Name

3-[(5-nitro-1H-indazol-3-yl)amino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N5O2/c15-8-9-2-1-3-10(6-9)16-14-12-7-11(19(20)21)4-5-13(12)17-18-14/h1-7H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKQNEQPELALUAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NNC3=C2C=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of N-(3-Cyano-phenyl)-2-fluoro-5-nitro-thiobenzamide (8.56 g; 0.028 mol) in n-butanol (300 mL) was added hydrazine hydrate (2.54 mL; 0.053 mol) and the solution refluxed for 3 hours. The reaction mixture was concentrated in vacuo and triturated with hot ethanol to afford the title compound as a red solid (4.93 g; 62%). 1H NMR (400 MHz, DMSO-d6) δH 7.30 (1H, d), 7.45–7.60 (2H, m), 7.90 (1H, d), 8.20 (1H, d), 8.25 (1H, s), 9.20 (1H, s), 9.85 (1H, s). Mass Spectrum (ES−) m/e=278.28.
Name
N-(3-Cyano-phenyl)-2-fluoro-5-nitro-thiobenzamide
Quantity
8.56 g
Type
reactant
Reaction Step One
Quantity
2.54 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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